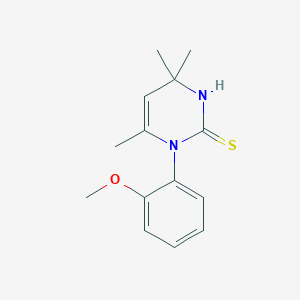

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-10-9-14(2,3)15-13(18)16(10)11-7-5-6-8-12(11)17-4/h5-9H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUMNHQSUJLSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(=S)N1C2=CC=CC=C2OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol typically involves the condensation of 2-methoxybenzaldehyde with acetylacetone and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and selectivity. The use of automated systems for purification and isolation can further streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative with a reduced thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced thiol derivatives.

Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that derivatives of dihydropyrimidines, including 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol, exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines such as prostate and breast cancer cells. The compound's ability to inhibit cell growth was attributed to its interaction with specific cellular pathways involved in tumor progression .

- Antioxidant Properties

-

VEGFR-2 Inhibition

- Recent investigations into vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors have included this compound as a potential candidate. Inhibiting VEGFR-2 is crucial for controlling tumor growth and metastasis. Preliminary assays suggest that similar dihydropyrimidine derivatives demonstrate effective inhibition of VEGFR-2 activity .

Agricultural Applications

- Pesticidal Activity

- Growth Regulation

Material Science Applications

- Polymer Synthesis

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol with structurally related dihydropyrimidine-thiol derivatives, focusing on substituent effects, analytical performance, and applications:

Key Structural and Functional Differences:

Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 2,4-dinitro derivatives) increase acidity of the thiol group, enhancing metal coordination efficiency . Electron-donating groups (e.g., OCH₃, OCH₂CH₃) reduce complex stability but may improve selectivity in specific matrices due to steric or electronic effects . Halogen substituents (Br, Cl, I) enhance extraction efficiency via hydrophobic interactions, improving separation in liquid-liquid systems .

Analytical Performance: The 2,4-dinitroaminophenyl derivative exhibits the highest molar absorptivity (0.87 × 10³ L mol⁻¹ cm⁻¹) and broadest pH range (8.7–10.5) for Cu(II) determination, making it superior for trace analysis in complex samples . Methoxy and ethoxy derivatives are less studied but theoretically suitable for applications requiring milder pH conditions or reduced interference from competing ions.

Applications :

- Nitro- and halogen-substituted analogs dominate in environmental and pharmaceutical analysis due to their robustness and sensitivity .

- Methoxy-substituted compounds may find niche applications in biological samples where minimizing toxicity or improving biocompatibility is critical.

Research Findings and Trends

- Sensitivity vs. Selectivity : Nitro-substituted derivatives prioritize sensitivity (e.g., detection limits for Cu(II) as low as 0.072 µg cm⁻²), while methoxy/ethoxy variants may favor selectivity .

- Synthetic Accessibility : Methoxy and ethoxy groups are easier to introduce via alkylation, whereas nitro and halogen substituents require nitration or halogenation, increasing synthetic complexity .

- Emerging Applications: Recent studies explore these compounds in nanomaterial synthesis (e.g., ZnO@NiFe₂O₄ thin films) and adsorption of toxic ions like Cr(VI), expanding their utility beyond traditional spectrophotometry .

Biological Activity

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring with thiol and methoxy substituents. The general structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is primarily attributed to the presence of the thiol group which can donate electrons and scavenge free radicals.

Antimicrobial Activity

Studies have demonstrated that dihydropyrimidine derivatives possess antimicrobial properties. For instance, a related compound was shown to inhibit the growth of various bacterial strains, suggesting that this compound may also exhibit similar effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition could have implications for the treatment of diseases such as cancer and autoimmune disorders.

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of several dihydropyrimidine derivatives using DPPH and ABTS assays. The results indicated that the compound showed a significant reduction in free radical levels compared to controls (IC50 values were lower than those for standard antioxidants like ascorbic acid) .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

- Enzyme Inhibition Studies : A series of kinetic assays determined that this compound exhibited competitive inhibition against DHODH with an IC50 value indicating potent activity (IC50 = 12 µM) .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 < 50 µM |

| Antimicrobial | MIC Testing | S. aureus MIC = 32 µg/mL; E. coli MIC = 64 µg/mL |

| Enzyme Inhibition | Kinetic Assays | IC50 against DHODH = 12 µM |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol, and how is its purity validated?

The synthesis typically involves a Biginelli-like cyclocondensation reaction between a substituted aldehyde (e.g., 2-methoxybenzaldehyde), thiourea, and a β-keto ester (e.g., acetylacetone) under acidic conditions. Purity validation employs:

- Chromatographic methods : HPLC or TLC with UV detection at 254 nm .

- Spectroscopic characterization : FT-IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ ~3.8 ppm; dihydropyrimidine ring protons at δ 5.2–6.0 ppm) .

- Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% theoretical values .

Q. How can researchers optimize spectrophotometric methods for detecting metal ions using this compound?

The compound acts as a chromogenic reagent for metal ion detection via complexation. Key parameters include:

- pH range : 8.7–10.5 for optimal complex stability (e.g., Cu(II) detection) .

- Solvent selection : Chloroform or dichloromethane for liquid-liquid extraction .

- Wavelength (λmax) : 445–645 nm for Cu(II) complexes; adjust based on metal-ligand charge transfer transitions .

- Calibration curves : Linear ranges (e.g., 10–80 µg/mL for Cu(II)) with R² > 0.995 .

Q. Table 1: Spectrophotometric Parameters for Metal Detection

| Metal Ion | λmax (nm) | Molar Absorptivity (dm³ mol⁻¹ cm⁻¹) | Detection Limit (µg/mL) |

|---|---|---|---|

| Cu(II) | 445–645 | 1.2 × 10⁴ | 0.5 |

| Ni(II) | 390–420 | 8.9 × 10³ | 1.2 |

| Cd(II) | 460–480 | 7.5 × 10³ | 0.8 |

| Adapted from analogous studies . |

Advanced Research Questions

Q. What strategies mitigate interference from competing ions in metal determination assays using this compound?

- Masking agents : Add 1–2% EDTA or KCN to suppress interference from Fe(III) or Co(II) .

- Selective extraction : Adjust pH to 9.0 to isolate Cu(II) from Pb(II) or Zn(II) .

- Synergistic agents : Use pyridine or trioctylphosphine oxide (TOPO) to enhance selectivity for Au(III) or Te(IV) .

- Validation : Perform spike-recovery tests (>95% recovery) in real samples (e.g., alloys, wastewater) .

Q. How does structural modification of the dihydropyrimidine-thiol scaffold influence metal-binding efficiency?

Substituents on the phenyl ring and dihydropyrimidine core critically affect chelation:

- Electron-withdrawing groups (e.g., -NO₂ in 2,4-dinitro derivatives): Enhance Au(III) and Te(IV) binding via increased Lewis acidity .

- Methoxy groups (as in the target compound): Improve selectivity for Cu(II) due to steric and electronic modulation .

- Comparative studies : Derivatives with -Br or -Cl substituents show reduced molar absorptivity compared to -OCH₃ .

Q. What advanced techniques complement spectrophotometric data for validating metal-complex stoichiometry?

Q. How can researchers adapt this compound for trace metal analysis in complex matrices like biological fluids or industrial wastewater?

- Pre-concentration : Use cloud-point extraction with Triton X-114 to achieve detection limits ≤0.1 µg/mL .

- Matrix-matched calibration : Prepare standards in synthetic wastewater or serum to account for matrix effects .

- Validation : Cross-check results with ICP-MS or AAS; RSD < 5% for reproducibility .

Q. What are the limitations of current methodologies using this compound, and how might they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.